molecular formula C14H20N2O2S B12111357 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

Cat. No.: B12111357
M. Wt: 280.39 g/mol
InChI Key: HJXKWNDLAVIXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole typically involves multiple steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

    Formation of the Indole Core: Phenylhydrazine reacts with a suitable ketone (e.g., acetone) in the presence of an acid catalyst to form the indole ring.

    Sulfonylation: The indole derivative is then treated with a sulfonyl chloride (e.g., 4-methyl-piperidine-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

    Cyclization: The final step involves cyclization to form the 2,3-dihydro-1h-indole structure, which can be achieved through various methods, including catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methyl-piperidine-1-sulfonyl)-piperazine
  • 4-Methyl-piperidine-1-sulfonyl chloride
  • 2,3-Dihydro-1h-indole derivatives

Uniqueness

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is unique due to its combination of a sulfonyl group, a piperidine ring, and an indole moiety. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

5-(4-methylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H20N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-3,10-11,15H,4-9H2,1H3

InChI Key

HJXKWNDLAVIXBA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.